Copper(II) sulfate hydrate

Description

Properties

IUPAC Name |

copper;sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKLGTUKGYURDP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

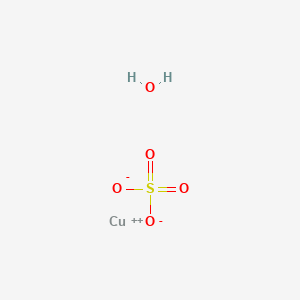

O.[O-]S(=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058284 | |

| Record name | Copper sulfate (CuSO4) monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10257-54-2, 23254-43-5 | |

| Record name | Cupric sulfate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper sulfate (CuSO4) monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid copper(2+) salt (1:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper(II) sulfate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC SULFATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/348B1AZ336 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(II) sulfate hydrate can be synthesized by reacting cupric oxide (CuO) or cupric carbonate (CuCO₃) with sulfuric acid (H₂SO₄). The reaction typically involves dissolving the cupric oxide or carbonate in sulfuric acid, followed by crystallization to obtain the monohydrate form .

Industrial Production Methods: In industrial settings, cupric sulfate monohydrate is produced by treating copper metal with hot, concentrated sulfuric acid. The resulting solution is then cooled to crystallize the monohydrate form. This method ensures high purity and large-scale production .

Chemical Reactions Analysis

Types of Reactions: Copper(II) sulfate hydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Cupric sulfate can act as an oxidizing agent, accepting electrons from other substances.

Substitution Reactions: It can participate in substitution reactions where the sulfate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Cupric sulfate reacts with reducing agents like zinc or iron to form elemental copper.

Substitution: It reacts with sodium hydroxide to form cupric hydroxide and sodium sulfate.

Major Products:

Oxidation: Elemental copper (Cu)

Substitution: Cupric hydroxide (Cu(OH)₂) and sodium sulfate (Na₂SO₄).

Scientific Research Applications

Agricultural Applications

Copper(II) sulfate hydrate is widely used in agriculture due to its antifungal and antimicrobial properties.

Fungicide and Herbicide

- Bordeaux Mixture : A combination of copper sulfate and lime, used to control fungal diseases in crops such as grapes, melons, and other berries. It effectively prevents downy mildew and other fungal infections .

- Soil Treatment : It is applied to correct copper deficiencies in soil, enhancing crop yield and quality. This is particularly important in areas where soil copper levels are low .

| Application Type | Crop/Use Case | Effectiveness |

|---|---|---|

| Fungicide | Grapes | Controls downy mildew |

| Herbicide | Various crops | Reduces weed growth |

| Soil Treatment | General agriculture | Increases yield through nutrient correction |

Industrial Applications

This compound has numerous industrial applications due to its chemical properties.

Textile Industry

- Dyeing Agent : Used as a mordant in the dyeing process to enhance the color uptake of dyes on fabrics .

- Printing : Serves as an additive in inks and pastes to improve adhesion and prevent insect damage to paper products .

Water Treatment

- Algaecide : Effective in controlling algae blooms in water bodies, thereby improving water quality .

- Aquarium Treatment : Used to treat parasitic infections in fish and control snail populations .

| Industrial Use | Function |

|---|---|

| Textile Dyeing | Enhances dye uptake |

| Water Treatment | Algaecide and parasite control |

Analytical Applications

This compound is utilized as a reagent in various chemical analyses.

Chemical Testing

- Reducing Sugars : Used in Fehling's and Benedict's solutions for detecting reducing sugars by reducing Cu²⁺ to Cu⁺, forming a red precipitate .

- Protein Testing : In Biuret reagent, it reacts with proteins to produce a color change, indicating protein presence .

| Analytical Method | Application |

|---|---|

| Fehling's Solution | Detects reducing sugars |

| Biuret Test | Tests for proteins |

Niche Applications

This compound finds use in several niche applications across different fields.

Art and Etching

- Art Installations : Used by artists for creating crystal formations in installations (e.g., Roger Hiorns' Seizure) .

- Etching Agent : Employed in printmaking for etching designs into metal plates .

Electronics

- Electrodeposition : Utilized in copper plating processes within the electronics industry, providing a conductive layer on components .

| Niche Use | Description |

|---|---|

| Art Installations | Creates crystal formations |

| Electronics | Copper plating for components |

Case Studies

-

Agricultural Use Case :

- In vineyards, the application of Bordeaux mixture containing copper sulfate has significantly reduced the incidence of fungal diseases, leading to higher grape yields and improved wine quality.

-

Water Treatment Case Study :

- A study conducted on a lake affected by eutrophication demonstrated that the application of copper sulfate effectively reduced algal blooms, restoring aquatic life balance.

Mechanism of Action

Cupric sulfate exerts its effects primarily through its ability to interact with biological molecules. It acts as a catalyst in various biochemical reactions, facilitating electron transfer processes. In biological systems, cupric sulfate can bind to proteins and enzymes, altering their structure and function. This interaction is crucial for its role as a fungicide and bactericide .

Comparison with Similar Compounds

Key Properties:

- Hydration States : Naturally occurs as chalcanthite (pentahydrate), bonattite (trihydrate), and boothite (heptahydrate) .

- Thermal Behavior : Dehydration occurs in two steps at 52°C and 86°C, each releasing two water molecules with an enthalpy of ~90 kJ/mol .

- Stability : Repeated dehydration-rehydration cycles reduce rehydration capacity to 35% after 13 cycles, limiting its use in cyclic applications like heat pumps .

- Water Content : Theoretical water content is 36.07%, though experimental values range from 31.49% to 41% due to procedural variations .

- Applications : Fungicide, herbicide, analytical reagent, and educational demonstrations .

Comparison with Similar Hydrated Compounds

Other Hydrates of Copper(II) Sulfate

Key Insight : The pentahydrate is the most stable and commercially relevant form, while tri- and heptahydrates are rare and less characterized.

Cobalt(II) Sulfate Heptahydrate (CoSO₄·7H₂O)

- Hydration State : Heptahydrate .

- Applications : Electroplating, catalyst precursor, and battery production .

- Comparison : Unlike CuSO₄·5H₂O, CoSO₄·7H₂O has higher water content (45.3% vs. 36.07%), making it more prone to mass loss during dehydration. Its applications focus on metallurgy rather than agriculture .

Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O)

- Hydration State : Heptahydrate (blue-green crystals) .

- Stability : Prone to oxidation to Fe(III) in moist air, reducing its shelf life compared to CuSO₄·5H₂O .

- Applications : Nutritional supplement, water treatment, and pigment production .

- Thermal Behavior : Dehydrates at lower temperatures (~60°C) and decomposes upon further heating, unlike CuSO₄·5H₂O, which retains integrity until 650°C .

Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)

- Hydration State : Trihydrate .

- Thermal Behavior : Decomposes at ~114°C, releasing nitric acid, which complicates handling compared to CuSO₄·5H₂O .

- Applications : Oxidizing agent in organic synthesis and pyrotechnics .

- Solubility: Highly soluble in water and ethanol, whereas CuSO₄·5H₂O is insoluble in ethanol .

Research Findings and Stability Considerations

- Cyclability : CuSO₄·5H₂O exhibits a 35% rehydration level after 13 cycles, making it less suitable for heat storage than more stable hydrates .

- Experimental Variability : Water content determinations for CuSO₄·5H₂O yielded 31.49%–41% due to incomplete dehydration or splattering , emphasizing the need for controlled methodologies.

- Safety: CuSO₄·5H₂O is classified as harmful and environmentally hazardous, similar to CoSO₄·7H₂O and FeSO₄·7H₂O, but Cu(NO₃)₂·3H₂O poses additional risks due to nitrate’s oxidative nature .

Biological Activity

Copper(II) sulfate hydrate, commonly represented as CuSO₄·5H₂O, is an inorganic compound that has garnered attention for its diverse biological activities. This article explores its antibacterial properties, toxicity, and potential applications in various fields, supported by case studies and research findings.

Antibacterial Properties

Mechanism of Action

Copper ions (Cu²⁺) released from this compound exhibit significant antibacterial activity. The mechanisms include:

- Inactivation of Enzymatic Pathways : Copper ions disrupt critical metabolic processes in bacteria.

- Formation of Reactive Oxygen Species (ROS) : These species can damage cellular components, leading to cell death.

- Protein Precipitation and Cell Wall Modification : Copper ions can precipitate proteins and alter the structure of bacterial cell walls, impairing their integrity and function.

- Nucleic Acid Synthesis Disruption : Copper interferes with DNA and RNA synthesis, further inhibiting bacterial growth .

Case Studies and Findings

A study published in 2016 demonstrated that copper sulfate has a significant bactericidal effect against multi-drug resistant pathogens. The minimum inhibitory concentrations (MICs) ranged from 100 to 200 µg/ml for various isolates, with a minimum bactericidal concentration (MBC) of 1600 µg/ml effectively inhibiting growth in 80% of tested strains . Notably, Staphylococcus aureus and Proteus vulgaris were highly susceptible, showing an MBC/MIC ratio of 1.

Toxicological Profile

Acute Toxicity

this compound is classified as a potent emetic. Acute toxicity studies indicate that ingestion can lead to symptoms such as nausea, vomiting, and gastrointestinal distress. The acute oral LD50 values suggest moderate toxicity, while dermal exposure shows minimal risk under normal conditions .

| Exposure Route | LD50 Value | Observed Effects |

|---|---|---|

| Oral | ~300 mg/kg | Nausea, vomiting |

| Dermal | >2000 mg/kg | Minimal irritation |

| Inhalation | Not classified due to insufficient data |

Specific Target Organ Toxicity

Research indicates that while copper sulfate can cause irritation to the eyes and skin upon direct contact, it does not exhibit specific target organ toxicity at non-lethal doses. Eye irritation studies have shown significant effects such as corneal opacity and conjunctival redness .

Applications in Agriculture and Medicine

This compound is widely used in agriculture as a fungicide and algicide. Its ability to inhibit microbial growth makes it valuable in controlling plant diseases. In medicine, it is utilized as an antidote for phosphorus poisoning due to its emetic properties .

Summary of Research Findings

The following table summarizes key research findings regarding the biological activity of this compound:

Q & A

Q. How is the empirical formula of copper(II) sulfate hydrate determined experimentally?

Methodology:

- Weigh a crucible, then add ~2.00 g of hydrated CuSO₄.

- Heat the sample at 100–250°C using a Bunsen burner or hot plate until the blue crystals transition to white/gray anhydrous CuSO₄.

- Measure the mass difference before and after heating to calculate water loss.

- Use molar ratios:

Q. What is the standard procedure for calculating the mass percent of water in a hydrate?

Methodology:

Q. Why does this compound change color upon heating?

Explanation: The blue color arises from d-orbital electron transitions in the Cu²⁺ ions coordinated to water molecules. Heating removes water, breaking this coordination and leaving white anhydrous CuSO₄ .

Advanced Research Questions

Q. How do experimental errors (e.g., incomplete dehydration or spattering) affect hydrate composition calculations?

Error Analysis:

- Incomplete dehydration: Residual water inflates the anhydrous mass, reducing calculated %H₂O (e.g., 36.22% vs. theoretical 36.08% for CuSO₄·5H₂O) .

- Spattering: Rapid heating ejects anhydrous CuSO₄, artificially increasing %H₂O. Mitigate by using gradual heating and a covered crucible .

- Hygroscopicity: Anhydrous CuSO₄ absorbs atmospheric moisture; cool samples in a desiccator .

Q. What spectroscopic or analytical methods complement gravimetric analysis for hydrate characterization?

Advanced Techniques:

- Thermogravimetric Analysis (TGA): Quantifies mass loss during heating to identify decomposition steps (e.g., 5 H₂O lost at 110°C; sulfate decomposition >600°C) .

- X-ray Diffraction (XRD): Confirms crystal structure changes between hydrate and anhydrous forms .

- FTIR: Detects O-H stretches (3100–3500 cm⁻¹) in hydrates and their absence in anhydrous samples .

Q. How can different hydrates (e.g., CuSO₄·3H₂O vs. CuSO₄·5H₂O) be synthesized and distinguished?

Methodology:

- Controlled dehydration: Heat CuSO₄·5H₂O at 63°C to obtain trihydrate; further heating at 109°C yields monohydrate.

- Solvent exchange: Recrystallize from ethanol/water mixtures to stabilize lower hydrates.

- Differentiation: Use TGA to observe distinct mass loss steps or XRD to compare lattice parameters .

Q. What thermodynamic data (e.g., ΔH, ΔS) can be derived from hydrate decomposition experiments?

Methodology:

- Calculate enthalpy of dehydration (ΔH) via calorimetry or van’t Hoff analysis of vapor pressure vs. temperature.

- Example: For CuSO₄·5H₂O → CuSO₄ + 5H₂O, ΔH ≈ +73 kJ/mol .

- Entropy (ΔS) is derived from ΔG = ΔH - TΔS, assuming standard conditions .

Data Contradictions & Validation

Q. How should researchers reconcile discrepancies in literature values for hydrate water content?

Resolution Strategies:

Q. Why might experimental mole ratios (e.g., H₂O:CuSO₄ = 4.66) deviate from integer values?

Key Factors:

- Incomplete dehydration or atmospheric rehydration.

- Impurities in starting material (e.g., adsorbed moisture).

- Statistical averaging of non-stoichiometric intermediates during heating .

Safety & Best Practices

Q. What precautions are essential when handling copper(II) sulfate hydrates in the lab?

Guidelines:

- Use PPE (gloves, goggles) to avoid skin/eye irritation (HARMFUL per GHS classification).

- Avoid inhalation; hydrate decomposition releases SO₃ fumes above 650°C.

- Dispose of waste via heavy-metal-compliant protocols (Cu²⁺ is toxic to aquatic life) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.